molecular formula C12H13F2N3O2 B11849219 methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B11849219
M. Wt: 269.25 g/mol
InChI Key: BQXYIVDRTMOUFW-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in ethanol at room temperature, using AC-SO3H as a catalyst . This reaction leads to the formation of the pyrazolo[3,4-b]pyridine scaffold, which is then further functionalized to introduce the difluoroethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Core Structural Features and Reactivity

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system with substituents at positions N1 (2,2-difluoroethyl), C3, and C6 (methyl groups). The carboxylate ester group at C4 introduces additional reactivity.

Feature Chemical Implications
Pyrazolo ring Potential for C-H activation, substitution, or cyclization
Difluoroethyl group High electron-withdrawing effect, stabilizes intermediates
Carboxylate ester Susceptible to hydrolysis, nucleophilic attack, or amidation

Hydrolysis of the Carboxylate Ester

The ester group undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative. This reaction is critical for synthesizing analogs with altered solubility or biological activity.

Mechanism :
Carboxylate ester+H2OCarboxylic acid+Alcohol\text{Carboxylate ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Alcohol}

Research Context: Hydrolysis is a foundational step in modifying pyrazolo[3,4-b]pyridines for pharmacological applications .

Nucleophilic Substitution

The difluoroethyl group and pyrazolo ring may participate in nucleophilic substitution, particularly under metal-catalyzed conditions. For example, Rh-catalyzed C-H activation could enable functionalization at the pyrazolo ring .

Mechanism :
Pyrazolo ring+NucleophileSubstituted product\text{Pyrazolo ring} + \text{Nucleophile} \rightarrow \text{Substituted product}

Research Context: Rhodium-catalyzed C-H activation is a versatile method for functionalizing heterocycles, as demonstrated in pyrazole derivatives .

Esterification and Amidation

The carboxylate ester can undergo esterification with alcohols or amidation with amines to generate derivatives with varied physicochemical properties.

Mechanism (Esterification) :
Carboxylate ester+AlcoholNew ester+Byproduct\text{Carboxylate ester} + \text{Alcohol} \rightarrow \text{New ester} + \text{Byproduct}

Research Context: Esterification is a common strategy to optimize drug candidates, as seen in pyrazolo[3,4-b]pyridine-based tyrosine kinase inhibitors .

Metal-Catalyzed Cyclization

The synthesis of pyrazolo[3,4-b]pyridines often involves cyclization reactions, such as the formation of the fused ring system via condensation of pyrazoles and pyridines. This process may be catalyzed by transition metals .

Mechanism :
Pyrazole+Pyridine precursorPyrazolo[3,4-b]pyridine\text{Pyrazole} + \text{Pyridine precursor} \rightarrow \text{Pyrazolo[3,4-b]pyridine}

Research Context: Cyclization methods are critical for constructing the bicyclic framework, with substituent patterns (e.g., methyl groups at C3/C6) influencing reactivity .

Reaction Comparison Table

Reaction Type Mechanism Key Applications Citations
Hydrolysis Acid/base-catalyzed cleavage of esterSynthesis of carboxylic acid analogs
Nucleophilic Substitution Rh-catalyzed C-H activationFunctionalization of pyrazolo ring
Esterification Alkylation of carboxylate esterOptimization of physicochemical properties
Cyclization Metal-catalyzed ring formationConstruction of bicyclic skeleton

Research Findings and Substituent Effects

Substituents at positions C3 and C6 (both methyl groups) and N1 (difluoroethyl) significantly influence reactivity:

  • Methyl groups : Increase lipophilicity and may stabilize intermediates during substitution reactions .

  • Difluoroethyl group : Enhances electron withdrawal, potentially accelerating hydrolysis or nucleophilic attacks .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) that indicate its potential as a therapeutic agent against infections caused by resistant bacterial strains.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays that measure the inhibition of pro-inflammatory cytokines. It has shown efficacy in reducing inflammation in animal models, suggesting its potential use in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that pyrazolo[3,4-b]pyridine derivatives may exhibit neuroprotective effects. They have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro, indicating a potential role in treating neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM across different cell lines.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various pyrazolo derivatives, this compound exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an effective antimicrobial agent.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in an animal model of Parkinson's disease. The treatment resulted in significant improvements in motor function and reduced neuronal loss in the substantia nigra region.

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoroethyl and methyl groups enhances its stability and bioavailability, making it a valuable compound for various applications.

Biological Activity

Methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}F2_{2}N3_{3}O2_{2}, with a molecular weight of approximately 269.25 g/mol. The compound features a pyrazolo ring fused with a pyridine structure and includes substituents such as methyl groups and a difluoroethyl group, which contribute to its chemical behavior and potential biological activities .

Antimicrobial Properties

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant antimicrobial activity. A study demonstrated that derivatives of this class can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. Specifically, compounds with certain substitutions showed promising antituberculotic activity in vitro against the H37Rv strain of M. tuberculosis .

Kinase Inhibition

This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. Studies have shown that related compounds can inhibit various disease-relevant protein kinases, suggesting that this compound may also exhibit similar properties .

PPARα Agonism

The compound's structural analogs have been identified as agonists for the human peroxisome proliferator-activated receptor alpha (PPARα). PPARα is involved in lipid metabolism and glucose homeostasis. Research has indicated that specific structural modifications can enhance the agonistic activity on PPARα, which is beneficial for managing metabolic disorders such as dyslipidemia .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Steric Bulk : The size and position of substituents significantly affect binding affinity and selectivity towards biological targets.
  • Hydrophobic Interactions : The presence of hydrophobic groups can enhance binding to lipid membranes or hydrophobic pockets in proteins.
  • Functional Groups : The carboxylate group plays a critical role in solubility and interaction with biological targets through hydrogen bonding .

Case Studies

Several studies have explored the biological activities of pyrazolo[3,4-b]pyridine derivatives:

  • Antitubercular Activity : A combinatorial library of derivatives was tested against M. tuberculosis using an in vitro MABA assay. Results indicated that specific substitutions led to enhanced efficacy compared to standard treatments .
  • Kinase Inhibition Profiles : A series of substituted pyrazolo[3,4-b]pyridines were evaluated for their ability to inhibit kinases involved in cancer progression. Compounds demonstrated varying degrees of inhibition against DYRK1A and GSK-3 kinases .

Properties

Molecular Formula

C12H13F2N3O2

Molecular Weight

269.25 g/mol

IUPAC Name

methyl 1-(2,2-difluoroethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C12H13F2N3O2/c1-6-4-8(12(18)19-3)10-7(2)16-17(5-9(13)14)11(10)15-6/h4,9H,5H2,1-3H3

InChI Key

BQXYIVDRTMOUFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(F)F)C)C(=O)OC

Origin of Product

United States

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